Cas no 175210-33-0 (2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid)

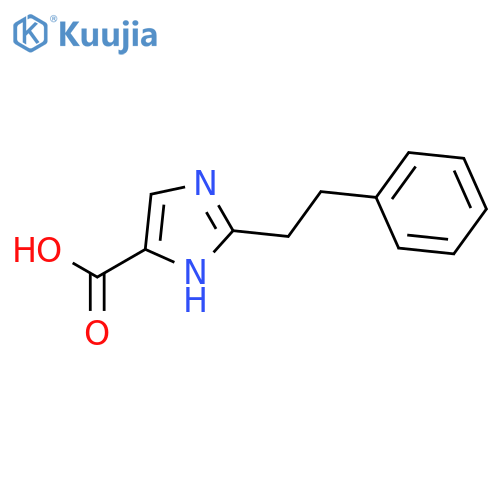

175210-33-0 structure

商品名:2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid

CAS番号:175210-33-0

MF:C12H12N2O2

メガワット:216.235882759094

MDL:MFCD16727271

CID:1107785

PubChem ID:18469060

2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid

- 2-(2-phenylethyl)imidazole-4-carboxylic acid

- US9487462, 36

- AKOS011534095

- 2-Phenethyl-1H-imidazole-4-carboxylic acid

- AIJIZYHCPGYPLP-UHFFFAOYSA-N

- BDBM256145

- MFCD16727271

- DB-312523

- 2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid

- SCHEMBL948426

- SCHEMBL9938772

- 175210-33-0

-

- MDL: MFCD16727271

- インチ: InChI=1S/C12H12N2O2/c15-12(16)10-8-13-11(14-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,14)(H,15,16)

- InChIKey: AIJIZYHCPGYPLP-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CCC2=NC=C(N2)C(=O)O

計算された属性

- せいみつぶんしりょう: 216.089877630g/mol

- どういたいしつりょう: 216.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 66Ų

2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AJ28398-100g |

2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |

175210-33-0 | 95+% | 100g |

$9088.00 | 2024-04-20 | |

| A2B Chem LLC | AJ28398-2g |

2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |

175210-33-0 | 95+% | 2g |

$1753.00 | 2024-04-20 | |

| A2B Chem LLC | AJ28398-5g |

2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |

175210-33-0 | 95+% | 5g |

$2405.00 | 2024-04-20 | |

| A2B Chem LLC | AJ28398-10g |

2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |

175210-33-0 | 95+% | 10g |

$3328.00 | 2024-04-20 | |

| abcr | AB425302-1 g |

2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid |

175210-33-0 | 1 g |

€751.00 | 2023-07-18 | ||

| Chemenu | CM330328-1g |

2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid |

175210-33-0 | 95%+ | 1g |

$742 | 2023-01-19 | |

| abcr | AB425302-1g |

2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid; . |

175210-33-0 | 1g |

€751.00 | 2025-02-20 | ||

| A2B Chem LLC | AJ28398-25g |

2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |

175210-33-0 | 95+% | 25g |

$4633.00 | 2024-04-20 | |

| abcr | AB425302-5g |

2-(2-Phenylethyl)-1H-imidazole-4-carboxylic acid; . |

175210-33-0 | 5g |

€1461.00 | 2025-02-20 | ||

| A2B Chem LLC | AJ28398-1g |

2-(2-phenylethyl)-1H-imidazole-4-carboxylic acid |

175210-33-0 | 95+% | 1g |

$1280.00 | 2024-04-20 |

2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid 関連文献

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

175210-33-0 (2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid) 関連製品

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 57707-64-9(2-azidoacetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:175210-33-0)2-(2-phenylethyl)-1H-Imidazole-5-carboxylic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):445.0/866.0